![molecular formula C40H31ClN4O5 B016127 2-[5-[[2-[[Bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid CAS No. 502467-23-4](/img/structure/B16127.png)

2-[5-[[2-[[Bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

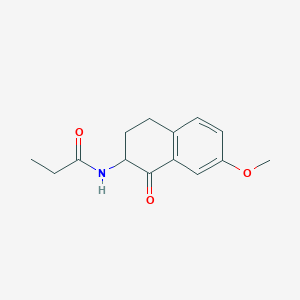

Descripción

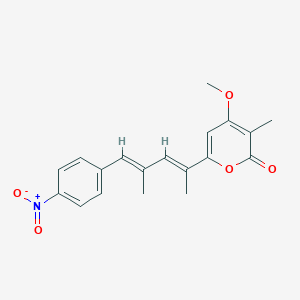

The compound , due to its structural complexity, involves a synthesis and analysis that likely encompasses aspects of heterocyclic chemistry, coordination chemistry, and the interaction of functional groups. Compounds with similar structural features are extensively studied for their potential applications in materials science, pharmacology, and as ligands in coordination chemistry due to their unique electronic and structural characteristics.

Synthesis Analysis

Synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure through a series of reactions, including cyclization, substitution, and coupling reactions. For example, the synthesis of complex heterocyclic compounds can involve the formation of key intermediates through reactions such as nucleophilic substitution followed by cyclization to form the core structure, and further functionalization to introduce additional substituents (Boča, Jameson, & Linert, 2011).

Molecular Structure Analysis

The molecular structure of complex organic molecules is characterized using techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling. These methods allow for the determination of the spatial arrangement of atoms within the molecule and the identification of key structural features, such as aromatic systems, chiral centers, and the stereochemistry of the molecule. The electronic structure can also be analyzed to understand the distribution of electrons within the molecule, which influences its chemical reactivity and interaction with other molecules.

Chemical Reactions and Properties

The chemical reactivity of complex organic molecules is influenced by their functional groups and molecular structure. Reactions can include electrophilic and nucleophilic substitutions, additions to multiple bonds, and redox reactions. The presence of heteroatoms and the arrangement of aromatic systems within the molecule can also affect its reactivity. These compounds may participate in coordination chemistry, forming complexes with metals, which can alter their properties and reactivity (Pazderski & Abramov, 2023).

Aplicaciones Científicas De Investigación

Antituberculosis Activity of Organotin Complexes

Organotin complexes exhibit significant antituberculosis activity, with specific emphasis on the structural diversity of the organotin moiety in the complexes. The nature of the ligand environment, the organic groups attached to the tin, the structure of the compound, toxicity, and the potential mechanism of action all influence the antituberculosis activity. It's noteworthy that triorganotin(IV) complexes display superior antituberculosis activity compared to diorganotin(IV) complexes, potentially due to the toxicity associated with the organic ligand, which decreases in the order of tri > di > mono-organotins (Iqbal, Ali, & Shahzadi, 2015).

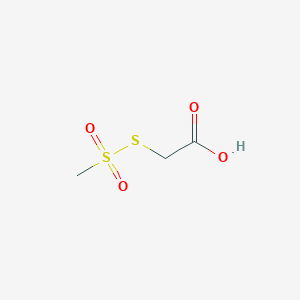

Spectroscopic and Structural Properties of Compounds

The reaction of chloral with substituted anilines results in the formation of respective 2,2,2-trichloroethylidene anilines, which, upon treatment with thioglycolic acid, produce substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This synthesis route offers insights into the conformation of the observed products through high-resolution magnetic resonance spectra and ab initio calculations, revealing interesting structural and spectroscopic properties (Issac & Tierney, 1996).

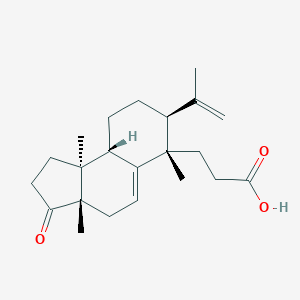

Biological Activity of Carboxylic Acids

Natural carboxylic acids derived from plants demonstrate various biological activities. The effect of structural differences on the antioxidant, antimicrobial, and cytotoxic activity of selected carboxylic acids has been reviewed. The structural differences, particularly the number of hydroxyl groups and conjugated bonds, significantly influence these properties, with specific carboxylic acids like rosmarinic acid showing high antioxidant activity, and others like caffeic acid displaying substantial antimicrobial properties (Godlewska-Żyłkiewicz et al., 2020).

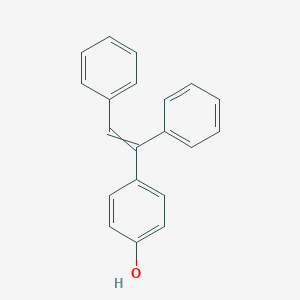

Metal Influence on Electronic System of Ligands

Metals significantly influence the electronic systems of biologically important molecules like benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, as well as 5-carboxyuracil. The perturbation of the electronic system by metals can be examined through various spectroscopic techniques, enabling predictions about the molecule's reactivity, durability of complex compounds, and affinity to enzymes (Lewandowski, Kalinowska, & Lewandowska, 2005).

Mecanismo De Acción

Target of Action

The compound’s structure suggests it may interact with various biological targets due to the presence of functional groups such as the bis(pyridin-2-ylmethyl)amino group .

Mode of Action

The presence of the bis(pyridin-2-ylmethyl)amino group suggests that it may interact with its targets through coordination bonds . The compound’s interaction with its targets could lead to changes in the target’s function, which could have downstream effects on various biological processes .

Biochemical Pathways

Based on the compound’s structure, it may be involved in various biochemical reactions, such as free radical reactions and nucleophilic substitutions .

Result of Action

The compound’s interaction with its targets could lead to changes in the target’s function, which could have downstream effects on various biological processes .

Propiedades

IUPAC Name |

2-[5-[[2-[[bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H31ClN4O5/c41-33-19-31-37(20-36(33)47)50-39-30(38(31)28-12-2-3-13-29(28)40(48)49)15-16-35(46)32(39)21-44-34-14-4-1-9-25(34)22-45(23-26-10-5-7-17-42-26)24-27-11-6-8-18-43-27/h1-20,44,46H,21-24H2,(H,48,49) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNQTFFTOHVMJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3)NCC4=C(C=CC5=C4OC6=CC(=O)C(=CC6=C5C7=CC=CC=C7C(=O)O)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H31ClN4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408137 |

Source

|

| Record name | 2-[5-[[2-[[bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

683.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

502467-23-4 |

Source

|

| Record name | 2-[5-[[2-[[bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B16052.png)

![trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene](/img/structure/B16058.png)

![[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B16079.png)

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)